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Compound of Interest

Compound Name: Benzyl 3-hydroxypropionate

Cat. No.: B030867

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform
Infrared (FT-IR) spectroscopy analysis of Benzyl 3-hydroxypropionate. This document
outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis,
and a logical representation of the molecule's structure in relation to its FT-IR spectrum.

Introduction to FT-IR Spectroscopy and Benzyl 3-
hydroxypropionate

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to
identify functional groups and elucidate the molecular structure of organic compounds. The
method is based on the principle that molecules absorb infrared radiation at specific
frequencies corresponding to their vibrational modes. For drug development and research
professionals, FT-IR serves as a critical tool for chemical identification, purity assessment, and
quality control.

Benzyl 3-hydroxypropionate is a bifunctional molecule containing a hydroxyl group, an ester
linkage, and an aromatic benzyl group. These functional groups give rise to a unique and
identifiable infrared spectrum, making FT-IR an ideal method for its characterization.
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Predicted FT-IR Spectral Data for Benzyl 3-
hydroxypropionate

The following table summarizes the predicted characteristic absorption bands for Benzyl 3-
hydroxypropionate. These predictions are based on the typical frequency ranges for the

constituent functional groups.

Wavenumber Functional Vibrational Predicted -
otes
(cm™?) Group Mode Intensity
The broadness is
~3400 O-H (Alcohol) Stretching Strong, Broad due to hydrogen
bonding.
] ) ) Characteristic of
3100-3000 C-H (Aromatic) Stretching Medium
the benzyl group.
From the
3000-2850 C-H (Aliphatic) Stretching Medium propionate
backbone.
A key indicator
~1735 C=0 (Ester) Stretching Strong, Sharp for the ester
functional group.
) ) ) Characteristic of
~1600, ~1500 C=C (Aromatic) Stretching Medium to Weak )
the benzene ring.
~1450 C-H (Aliphatic) Bending Medium
A complex region
C-O (Ester & ) with contributions
1300-1000 Stretching Strong
Alcohol) from both C-O
single bonds.
Indicative of
) Out-of-plane monosubstitution
~750, ~700 C-H (Aromatic) ] Strong
Bending on the benzene

ring.
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Visualization of Benzyl 3-hydroxypropionate
Structure and Key Functional Groups

The following diagram illustrates the molecular structure of Benzyl 3-hydroxypropionate and
highlights the key functional groups responsible for its characteristic FT-IR absorption bands.

« To cite this document: BenchChem. [FT-IR Analysis of Benzyl 3-hydroxypropionate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030867#ft-ir-analysis-of-benzyl-3-hydroxypropionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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